molecular formula C8H17NO2 B1423259 1-Methyl-4-methoxy-piperidine-4-methanol CAS No. 1082040-38-7

1-Methyl-4-methoxy-piperidine-4-methanol

Cat. No.: B1423259
CAS No.: 1082040-38-7
M. Wt: 159.23 g/mol
InChI Key: BEFRSOORJLKENY-UHFFFAOYSA-N
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Description

1-Methyl-4-methoxy-piperidine-4-methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methoxy group (-OCH3) and a hydroxymethyl group (-CH2OH) attached to the piperidine ring, making it a versatile intermediate in various chemical reactions.

Scientific Research Applications

1-Methyl-4-methoxy-piperidine-4-methanol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various piperidine-based compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: Derivatives of this compound have potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents.

    Industry: It is utilized in the production of fine chemicals and specialty materials, including polymers and resins.

Mechanism of Action

While the specific mechanism of action for “1-Methyl-4-methoxy-piperidine-4-methanol” is not mentioned in the sources, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Future Directions

Piperidine derivatives, such as “1-Methyl-4-methoxy-piperidine-4-methanol”, have significant potential in drug discovery and the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Preparation Methods

The synthesis of 1-Methyl-4-methoxy-piperidine-4-methanol can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with methanol in the presence of a methylating agent such as methyl iodide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Another approach involves the reduction of 1-Methyl-4-methoxy-piperidine-4-carboxylic acid using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired alcohol.

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

1-Methyl-4-methoxy-piperidine-4-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding piperidine derivative using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the methoxy group can produce a methyl group.

Comparison with Similar Compounds

1-Methyl-4-methoxy-piperidine-4-methanol can be compared with other similar compounds, such as:

    4-Methylpiperidine: This compound lacks the methoxy and hydroxymethyl groups, making it less versatile in chemical reactions.

    1-Methyl-4-piperidone: This compound has a ketone group instead of the hydroxymethyl group, which affects its reactivity and applications.

    4-Piperidinemethanol:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological processes.

Properties

IUPAC Name

(4-methoxy-1-methylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9-5-3-8(7-10,11-2)4-6-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFRSOORJLKENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279292
Record name 4-Methoxy-1-methyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-38-7
Record name 4-Methoxy-1-methyl-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-methyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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